Prismane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
650-42-0 |
|---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
prismane |
InChI |
InChI=1S/C6H6/c1-2-3(1)6-4(1)5(2)6/h1-6H |
InChI Key |
RCJOMOPNGOSMJU-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C1C4C2C34 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Prismanes
Contemporary Synthetic Strategies for Higher Prismanes
Challenges in the Synthesis ofwikipedia.org-Prismane and Beyond
While researchgate.net-, sigmaaldrich.com-, and wikidata.org-prismanes have been successfully synthesized and characterized, the synthesis of higher prismanes, particularly fishersci.se-prismane and beyond, remains a challenging objective. tandfonline.comresearchgate.netnih.gov The strain energy increases with the size of the prismane cage, making the molecules increasingly unstable and difficult to synthesize. researchgate.netnih.gov For instance, the estimated strain energy for fishersci.se-prismane is significantly higher than that of its smaller counterparts. nih.gov Computational studies suggest that for larger prismanes, starting with researchgate.net-prismane, the highly symmetric regular-prism geometry may no longer be the most stable form, leading to distortions into less-symmetric structures. wikipedia.org
Molecular-Simulation-Inspired Photoisomerization Approaches
Molecular simulation has played a crucial role in designing synthetic routes for highly strained molecules like prismanes. researchgate.netmdpi.com Photoisomerization reactions, often inspired by computational studies, have emerged as a promising approach for constructing this compound skeletons. nih.govmdpi.commdpi.com
Photoisomerization of Substituted Cyclophanes (e.g., Octafluoro[2.2]paracyclophane)
One notable strategy involves the photoisomerization of cyclophanes, macrocyclic compounds containing benzene (B151609) rings linked by aliphatic chains. nih.govmdpi.com While the photoreaction of some cyclophanes may lead to decomposition or unwanted side products, substituted cyclophanes have shown promise for this compound synthesis. nih.govmdpi.com For example, the photoisomerization of octafluoro[2.2]paracyclophane has been explored as a route to a fishersci.se-prismane derivative. mdpi.commdpi.com This approach utilizes a [6+6] intramolecular cycloaddition reaction induced by UV irradiation. mdpi.com
Influence of Substituents (e.g., Fluorine Atoms) on Reaction Success and Product Stability
The presence and nature of substituents on the cyclophane starting material significantly influence the success of the photoisomerization and the stability of the resulting this compound product. researchgate.netmdpi.com Electron-withdrawing groups, such as fluorine atoms, have been found to be key criteria for successful photoisomerization in the synthesis of fluorinated fishersci.se-prismane derivatives. researchgate.netmdpi.com Fluorine substituents are expected to increase the reactivity of the benzene rings and potentially enhance the stability of the strained this compound structure. researchgate.netmdpi.com Studies on the mechanical properties of prismanes also indicate that substitution of hydrogen atoms by fluorine can markedly reduce certain effects, highlighting the impact of fluorine on molecular properties. acs.orguni-halle.de
Role of Solvent Systems (e.g., Dimethyl Sulfoxide) in Photoreactions
The choice of solvent system is critical for the efficiency and success of photoreactions leading to prismanes. researchgate.netmdpi.com For the photoisomerization of octafluoro[2.2]paracyclophane, a mixed solvent system, including dimethyl sulfoxide (B87167) (DMSO), has been found to be essential. mdpi.com Specifically, a mixture of acetonitrile, water, and DMSO (in a 2:1:8 ratio) has been reported to be effective, with each solvent potentially playing a role in dissolving the starting material, the product, and accelerating the reaction. mdpi.com DMSO, a polar aprotic solvent, is frequently used in photoreactions and can influence the reaction pathway and efficiency. nii.ac.jparabjchem.orgoregonstate.edu The presence of DMSO has been identified as a key criterion for the success of the photoisomerization to form the fluorinated fishersci.se-prismane derivative. researchgate.netmdpi.comresearchgate.net
Exploratory Routes for Seco-Prismanes and Congeners
Beyond the direct synthesis of this compound cages, exploratory routes for the synthesis of seco-prismanes and related congeners have been investigated. Seco-prismanes are molecules that are structurally related to prismanes but have one or more bonds of the this compound cage broken. researchgate.net These structures can serve as intermediates or targets in the quest for more complex cage hydrocarbons. For instance, the synthesis of seco- fishersci.se-prismane, a molecule considered a one-bond-away secologue of fishersci.se-prismane, has been described starting from readily available precursors. researchgate.net These exploratory routes contribute to the broader understanding of the synthesis of strained polycyclic systems and the potential pathways to access this compound-like structures. researchgate.net
Quantum Chemical and Computational Investigations of Prismane Systems
Theoretical Frameworks and Methodological Applications
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been widely applied to study prismane systems due to its balance of computational cost and accuracy for molecular properties. DFT methods approximate the electronic structure of a system based on its electron density.
Basis Set Selection and Functional Application (e.g., B3LYP, M06-2X)
The choice of appropriate basis sets and exchange-correlation functionals is crucial for obtaining reliable results in DFT calculations. Studies on this compound and its analogs have utilized various functionals and basis sets. For instance, the B3LYP functional, a hybrid functional combining Becke's three-parameter hybrid exchange functional with the Lee, Yang, and Parr correlation functional, has been frequently employed. wikipedia.orgnih.govnih.govnih.gov Another functional, M06-2X, known for its improved performance for thermochemistry and non-covalent interactions, has also been applied. wikipedia.org
Commonly used basis sets in these studies include Pople-style basis sets like 6-311++G(d,p), which includes diffuse and polarization functions to better describe electron distribution, particularly in anions or systems with weak interactions. wikipedia.org The 6-31G** basis set, with polarization functions on heavy atoms and hydrogens, has also been utilized. nih.gov For studies involving metal interactions, basis sets like 6-311+G(d) have been employed. wikipedia.org Correlation-consistent basis sets, such as cc-pVDZ, are also used and can be systematically improved for basis set convergence studies. ontosight.ai The selection often depends on the specific property being investigated and the computational resources available.
Ab Initio Molecular Orbital Theory (e.g., MP2, CBS-QB3)
Ab initio methods, which are based on first principles without empirical parameterization, provide a more rigorous treatment of electron correlation. Methods like Møller-Plesset perturbation theory (MP2) and composite methods such as CBS-QB3 have been applied to this compound and related structures.
MP2 calculations account for electron correlation at the second order of perturbation theory and are often used for geometry optimizations and energy calculations. wikipedia.orgontosight.aifishersci.ca Composite methods like CBS-QB3 aim to achieve high accuracy by combining results from several calculations with different levels of theory and basis sets. wikipedia.orgfishersci.cawikipedia.orgwikiwand.comscribd.com These methods are particularly valuable for calculating accurate energies, including strain energies and reaction barriers. For example, CBS-QB3 has been used to compute strain energies of this compound and prismatic P3N3. wikipedia.org Studies comparing MP2 with higher-level coupled-cluster methods like CCSD(T) have assessed the accuracy of MP2 for describing interactions in systems related to this compound. fishersci.ca
Molecular Mechanics (MM) and Semi-Empirical Methods (e.g., MOPAC PM7, MM2)
Molecular Mechanics (MM) and semi-empirical methods offer computationally less demanding alternatives, suitable for larger systems or initial geometry optimizations. These methods use simplified potential energy functions or approximations to the molecular orbital calculations.
MM methods, such as MM2, utilize force fields to describe the potential energy of a molecule based on the positions of its atoms. wikidata.orgfishersci.atwikipedia.orgeasychem.org They are often used for conformational analysis and preliminary structural evaluations. Semi-empirical methods, like those available in the MOPAC package (e.g., PM7, AM1, PM3), incorporate experimental data into the theoretical framework to speed up calculations while retaining some quantum mechanical character. nih.govfishersci.atfishersci.caamericanelements.comnih.govnih.govamericanelements.com MOPAC PM7 calculations have been used for geometry optimization and calculating properties like the heat of formation for this compound derivatives. fishersci.at These methods can be useful for exploring potential energy surfaces and screening a large number of possible structures. easychem.orgfishersci.ca
Advanced Quantum Chemical Topological Analyses (e.g., AIMD)
Advanced quantum chemical topological analyses and dynamics simulations provide deeper insights into bonding, interactions, and the time-dependent behavior of this compound systems.
The Atoms in Molecules (AIM) theory, for instance, analyzes the electron density distribution to identify bond critical points (BCPs) and characterize the nature of chemical bonds and intermolecular interactions. wikipedia.org AIM analysis has been applied to study the interaction between this compound and metal ions, indicating the electrostatic nature of the interaction and correlating electron density at BCPs with binding strength. wikipedia.org Ab Initio Molecular Dynamics (AIMD) simulations combine ab initio calculations with molecular dynamics to simulate the dynamic evolution of a system over time, allowing for the study of kinetic stability and reaction mechanisms. wikipedia.orguni-freiburg.deepa.gov AIMD simulations have been performed to predict the kinetic stability of substituted this compound analogs. wikipedia.org
Analysis of Strain Energy and Molecular Stability
This compound is known for its significant strain energy, a consequence of the distorted bond angles and torsional strain imposed by its cage structure. Computational methods are essential for quantifying this strain and assessing the relative stability of this compound and its derivatives.
Strain energy can be estimated using various computational approaches, often involving isodesmic or homodesmotic reactions that compare the energy of the strained molecule to a set of unstrained reference molecules with similar types and numbers of bonds. wikipedia.orgnih.gov For this compound, the strain energy is substantial due to the presence of 60° angles in the triangular faces and 90° angles in the square faces, deviating significantly from the ideal tetrahedral angle of approximately 109.5°. The strain energy of this compound (C6H6) has been computed to be around 142.0 kcal/mol using high-level ab initio methods like CBS-QB3, exceeding the sum of the strain energies of its constituent rings (three cyclobutanes and two cyclopropanes) by a small amount. nih.gov
Computational studies also evaluate the molecular stability of this compound and its derivatives by examining factors such as bond dissociation energies, isomerization pathways, and thermal decomposition barriers. Despite its high strain, the thermal rearrangement of this compound to benzene (B151609) is surprisingly slow due to symmetry restrictions, making it kinetically stable at room temperature. wikiwand.com However, this compound is less stable than benzene thermodynamically. wikipedia.org
Research findings indicate that substitution can significantly influence the stability of the this compound skeleton. For example, theoretical studies on azaprismanes suggest that isomers with fewer N-N bonds are generally more stable. nih.gov Fluorination has been predicted to enhance the stability of the wikidata.org-prismane structure. wikipedia.org The stability of silicon-substituted prismanes has also been investigated, showing that increasing silicon substitution can increase the stability of the wikidata.org-prismane structure relative to isolated substituted benzene units. ontosight.ai
Molecular dynamics simulations, including tight-binding molecular dynamics, have been used to analyze the thermal stability of larger this compound-like structures, such as carbon [n,5] prismanes, showing a decrease in thermal stability with increasing size. nih.gov The stability of metal-ion-decorated prismanes has been explored computationally, assessing their potential for applications like gas adsorption based on binding energies. wikipedia.orgonul.works Bond dissociation energies and characteristic heights (H50) have been calculated for this compound-based energetic materials to evaluate their stability and detonation performance. nih.gov
Computational studies provide valuable data on the relative energies of different isomers and transition states, allowing for the prediction of reaction pathways and kinetic stabilities. For instance, calculations have identified energy barriers for the decomposition of nitrogen-rich prismatic structures, providing insights into their potential as high-energy density materials. nih.gov
Here is a conceptual representation of computational findings on strain energy for selected small hydrocarbons, highlighting the strain in this compound:
| Molecule | Formula | Calculated Strain Energy (kcal/mol) | Method (Example) |
| Cyclopropane | C3H6 | ~27.5 nih.gov | CBS-QB3 |
| Cyclobutane (B1203170) | C4H8 | ~26.8 nih.gov | CBS-QB3 |
| This compound | C6H6 | ~142.0 nih.gov | CBS-QB3 |
Note: Strain energy values can vary depending on the computational method and reference reactions used.
Quantification of Strain Energy in [n]-Prismanes
Prismanes, characterized by their cage-like structure composed of fused cyclobutane rings, exhibit significant strain energy. This strain arises from the deformation of bond angles and lengths away from their ideal values in an attempt to accommodate the rigid polyhedral geometry. Quantifying this strain energy is essential for predicting the relative stability of different prismanes and their isomers.
Computational Methodologies for Strain Energy Calculation (e.g., Homodesmotic Reactions)
Computational methods are widely employed to estimate the strain energy of molecules like prismanes, as strain is not a directly observable experimental property. A common and versatile approach involves the use of isodesmic or homodesmotic reactions. swarthmore.edunih.gov These hypothetical reactions are designed to isolate the strain energy by comparing the energy of the strained molecule to a set of unstrained reference molecules that have the same number and types of bonds and, ideally, similar atomic environments. swarthmore.educore.ac.uk
In a homodesmotic reaction, the reactants and products have equal numbers of bonds of a given type and the same environment around those bonds. swarthmore.edu By calculating the total electronic energy of the molecules involved in such a reaction using electronic structure theory, the energy difference between the products and reactants can provide a quantitative estimate of the strain energy of the molecule of interest. acs.org This method aims to cancel out errors associated with basis sets and electron correlation by ensuring similar bonding environments on both sides of the reaction. acs.org While initially developed for hydrocarbons, the homodesmotic reaction approach is frequently used to estimate strain energies in various molecular systems, although its applicability to non-hydrocarbons may have some limitations. core.ac.uk
Other computational methods for assessing strain include calculating the enthalpy of formation and comparing it to estimates derived from group equivalent schemes based on unstrained compounds. swarthmore.edu More advanced techniques can even localize contributions to the total strain energy within different parts of a molecule. nih.gov
Comparative Strain Analysis Across this compound Series and Isomers
Computational studies have investigated the strain energy across the this compound series, [n]-prismanes, where 'n' indicates the number of sides in the polygonal bases. The strain energy generally increases with the size of the this compound due to the increasing number of strained four-membered rings. For instance, this compound (n=3) is known to be explosively unstable with a significant strain energy. nsf.gov
Comparisons are also made between prismanes and their valence isomers, such as benzene (for nih.gov-prismane), Dewar benzene, and others. Prismanes are significantly less stable than their aromatic isomers like benzene due to the substantial strain inherent in their cage structures. wikipedia.org For example, roaldhoffmann.com-prismane is estimated to be considerably less stable than benzene. wikipedia.orgias.ac.in
Studies on substituted prismanes, such as difluoroamino derivatives, indicate that while these compounds have large heats of formation, their strain energies can be slightly smaller compared to the parent this compound, suggesting some release of strain upon substitution. scielo.br The relative stability of isomers can be highly correlated with their strain energy, with lower strain energy generally corresponding to higher relative stability. mdpi.comsemanticscholar.org
Electronic Structure and Bonding Characteristics
Understanding the electronic structure and bonding within prismanes is crucial for explaining their high reactivity and unusual properties. Computational methods provide detailed insights into how electrons are distributed and how atoms are bonded in these strained systems.
Investigation of Vertical Ionization Potentials and Electron Affinities
Vertical ionization potential (VIP) and electron affinity (EA) are important electronic properties that characterize a molecule's ability to lose or gain an electron, respectively, without changes in geometry. Computational studies have investigated the VIP and EA of prismanes and their derivatives using methods like Density Functional Theory (DFT). researchgate.netresearchgate.net
Calculating VIP and EA typically involves determining the energy difference between the neutral molecule and its corresponding cation (for VIP) or anion (for EA) at the geometry of the neutral molecule. schrodinger.comkit.edu These values provide insights into the molecule's susceptibility to oxidation or reduction. Studies on substituted prismanes have calculated VIP and EA values to understand how modifications affect their electronic properties. researchgate.net
Analysis of Bond Dissociation Energies and "Trigger Bonds"
Bond dissociation energy (BDE) is the energy required to break a specific bond. In highly strained molecules like prismanes, certain bonds are significantly weakened due to the geometric constraints. These weakened bonds can act as "trigger bonds," which are the first to break during chemical reactions, particularly in energetic decomposition processes. nsf.govresearchgate.net
Computational studies using methods such as DFT are used to calculate BDEs in prismanes and their derivatives. scielo.br For example, in nitro-substituted prismanes, the interior C-C bonds within the cage are often identified as trigger bonds, rather than the C-NO2 bonds, due to the high strain in the cage structure. nsf.govresearchgate.netnih.gov The BDEs of these trigger bonds are critical indicators of the molecule's thermal stability. scielo.br Calculations have shown that even in substituted prismanes designed as high energy density compounds, the BDEs of trigger bonds can be relatively high, indicating good thermodynamic stability. scielo.br The position of substituent groups can influence BDE values, with closer substituent groups potentially leading to smaller BDEs and lower thermodynamic stability. scielo.br
Wiberg bond index analysis is another computational tool used to identify trigger bonds by assessing the electron density between atoms in an intact bond. nsf.gov Negative percentage changes in Wiberg bond indices relative to reference bonds can indicate weakened bonds more susceptible to breaking. nsf.gov
Molecular Orbital Analysis (e.g., HOMO-LUMO Gaps, Frontier Orbital Theory)
Molecular orbital (MO) analysis provides a deeper understanding of the electronic structure and bonding in molecules. Key aspects include the energies and shapes of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as the frontier orbitals. ossila.comlibretexts.org The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an important indicator of a molecule's reactivity and electronic properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. ossila.comlettersonmaterials.com
Computational methods like DFT are used to calculate HOMO and LUMO energies and visualize their spatial distribution in prismanes. lettersonmaterials.commdpi.com Frontier orbital theory posits that chemical reactions often involve the interaction between the HOMO of one molecule (electron donor) and the LUMO of another (electron acceptor). libretexts.orgmasterorganicchemistry.com Analyzing the characteristics of the frontier orbitals in prismanes helps to explain their reaction pathways and interactions with other molecules.
| Property | Description | Computational Methods Used |
| Strain Energy | Excess energy due to deformed bond angles and lengths. | Homodesmotic reactions, Isodesmic reactions, Group equivalents |
| Vertical Ionization Potential (VIP) | Energy to remove an electron without geometry change. | DFT (Energy difference between neutral and cation) |
| Electron Affinity (EA) | Energy released upon adding an electron without geometry change. | DFT (Energy difference between neutral and anion) |
| Bond Dissociation Energy (BDE) | Energy required to break a specific bond. | DFT |
| Trigger Bonds | Weakest bonds prone to initial breaking in reactions/decomposition. | BDE calculations, Wiberg bond index analysis |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied orbitals. | DFT, MO Analysis |
| Frontier Molecular Orbital (FMO) Theory | Explains reactivity based on HOMO-LUMO interactions. | MO Analysis |
Thermochemical Properties and Thermal Stability
This compound is significantly less stable than its isomer benzene, a difference attributed to the substantial ring strain resulting from the deviation of carbon-carbon bond angles from the ideal 109° to 60° within the triangular faces. This high strain energy contributes to the molecule's energetic nature. Despite being estimated to be about 90 kcal/mole less stable than benzene, this compound exhibits surprising persistence at room temperature due to a relatively high activation energy barrier for its thermal rearrangement to benzene. wikipedia.org Substituted this compound derivatives can show increased stability, potentially due to steric hindrance that impedes decomposition pathways. wikipedia.org
Computational studies have indicated that prismatic cage structures within poly-nitrogen systems can exhibit high energy densities and notable stability against unimolecular decomposition. researchgate.net The energy content in these systems can be stratified based on structure, with caged and prismatic cage structures showing higher energy densities. researchgate.net For carbon-based prismanes, particularly substituted derivatives, computational investigations have explored their potential as high energy density compounds (HEDCs). scielo.brresearchgate.net Studies on difluoroamino-substituted prismanes, for instance, have shown large bond dissociation energies, suggesting good thermodynamic stability for these derivatives. scielo.br
Enthalpies of Formation (Gas Phase and Solid State)
The enthalpy of formation (ΔHf) is a key thermochemical property that reflects the stability of a compound relative to its constituent elements in their standard states. For strained molecules like this compound, the enthalpy of formation is positive, indicating that energy is required to form the molecule from its elements.
Computational methods are frequently employed to calculate the enthalpies of formation for prismanes and their derivatives, providing insights into their thermodynamic stability. researchgate.netresearchgate.net The gas phase heats of formation can be calculated using methods like isodesmic reactions, while solid-state heats of formation can be estimated using approaches such as the Politzer approach, which incorporates heats of sublimation. researchgate.net
Computational studies on various this compound derivatives and related caged hydrocarbons like cubane (B1203433) and tetrahedrane (B94278) have focused on calculating their heats of formation using different theoretical levels to assess their stability. researchgate.netresearchgate.netntbm.info These calculations are crucial for evaluating the potential of these compounds as energetic materials. researchgate.net
Decomposition Pathways and Energy Barriers
This compound's thermal rearrangement to benzene is a notable decomposition pathway. This transformation is considered symmetry-forbidden according to the Woodward-Hoffmann rules, contributing to the surprisingly high activation energy barrier of 33 kcal/mol for this exothermic process. wikipedia.org This barrier explains why this compound, despite its high strain energy, is persistent at room temperature. wikipedia.org
For nitrogen-rich this compound analogs (N₆), computational studies have explored decomposition pathways. One identified pathway for N₆ (this compound structure, D₃h symmetry) is a direct dissociation to N₄ and N₂, with an energy barrier calculated at 40.96 kcal/mol. rsc.org Another pathway involves isomerization to a different N₆ isomer (C₂v symmetry) with an energy barrier of 40.84 kcal/mol, and this isomer can subsequently dissociate. rsc.org These barriers are considered indicative of the potential of such compounds as high-energy density materials. rsc.org
Studies on elementary [2,m]prismanes (where m is the number of vertices in the base polygon) suggest that for m > 3, the decomposition is characterized by the rupture of the interlayer C-C bond, with the minimum energy barriers to decay varying with m. ntbm.info
Geometrical Structures and Conformational Dynamics of Prismanes
The defining structural feature of prismanes is their prismatic cage geometry, consisting of two n-membered polygonal faces connected by n cyclobutane rings. The parent this compound ( nih.gov-prismane) has triangular faces (n=3).
The first few members of the this compound series, including nih.govThis compound, wikidata.orgThis compound (cubane), and wikipedia.orgThis compound, have been synthesized and their structures studied experimentally and computationally. wikipedia.org These smaller prismanes generally exhibit geometries closely resembling idealized regular prisms with planar polygonal bases. wikipedia.org
Distortion from Idealized Prismatic Geometries in Higher [n]-Prismanes
As the size of the this compound increases (i.e., for higher [n]-prismanes with larger n), computational modeling studies reveal that the idealized highly symmetric prismatic geometry may no longer be the most stable form. wikipedia.org The increasing strain and interactions within the larger cage can lead to distortions. wikipedia.org
For instance, computational experiments suggest that starting with americanelements.comThis compound, the regular prismatic structure is not a stable geometry. wikipedia.org In the case of wikipedia.orgThis compound, the structure is predicted to exhibit a twisted cyclobutane chain, resulting in dodecagonal bases that are non-planar and non-parallel. wikipedia.org This indicates a departure from the idealized Dnh symmetry of a perfect prism.
Computational Exploration of Non-convex this compound Isomers
Beyond the convex prismatic structures, computational studies have explored the possibility of non-convex isomers for larger prismanes. wikipedia.org These geometric isomers can arise when some of the cyclobutane rings are fused in an anti configuration, leading to non-convex polygonal bases. wikipedia.org
An example of such computationally studied non-convex isomers includes those of wikipedia.orgThis compound, which have been playfully named "helvetane" and "israelane" based on the star-like shapes of their bases, referencing the flags of Switzerland and Israel. wikipedia.org These theoretical explorations highlight the diverse and complex structural landscape that exists for larger polycyclic hydrocarbons.
Reaction Mechanisms and Valence Isomerization Dynamics of Prismane Systems
Thermal Rearrangement Pathways
The thermal rearrangement of prismane primarily leads to the formation of benzene (B151609). This transformation is a classic example of a reaction governed by orbital symmetry rules.
This compound to Benzene Isomerization
The thermal conversion of this compound to benzene is an exothermic process, releasing a significant amount of energy. The molecule is estimated to be 90 kcal/mole less stable than benzene. wikipedia.org
Mechanistic Insights into Symmetry-Forbidden Transformations
The thermal isomerization of this compound to benzene is considered a symmetry-forbidden process according to the principles of orbital symmetry conservation, as noted by Woodward and Hoffmann. wordpress.comwikipedia.org This symmetry restriction contributes to the surprising persistence of this compound at room temperature, despite its high strain energy and the significant thermodynamic driving force for its conversion to benzene. The symmetry-forbidden nature means that the ground state of this compound does not efficiently correlate with the ground state of benzene through a concerted thermal pathway. sci-hub.seutah.edu
Activation Energy Barriers for Exothermic Rearrangement
While the thermal rearrangement of this compound to benzene is highly exothermic, the activation energy barrier for this transformation is surprisingly high, reported to be around 33 kcal/mol. wikipedia.org This relatively high barrier, despite the reaction's exothermicity, is attributed to the symmetry constraints of the reaction pathway. This barrier makes this compound persistent at room temperature. wikipedia.org
Data on Activation Energy:
| Transformation | Activation Energy (kcal/mol) |
| This compound to Benzene | ~33 |
Studies on other [n,5] prismanes suggest that the isomerization activation energy decreases as the effective length of the this compound increases. tandfonline.comresearchgate.netresearchgate.netntbm.info
Photochemical Rearrangement Pathways
In contrast to thermal conditions, photochemical excitation provides alternative pathways for the rearrangement of this compound and other C₆H₆ valence isomers. Photochemical reactions often involve excited electronic states, where symmetry selection rules can differ from those governing thermal reactions.
Intramolecular Cycloaddition Reactions (e.g., [6+6] Cycloaddition)
While the direct [6+6] cycloaddition of two benzene rings to form this compound is considered thermally forbidden, photochemical routes can facilitate the formation of strained cage compounds, including this compound derivatives, through intramolecular cycloaddition reactions. researchgate.netnih.govthieme-connect.comresearchgate.netias.ac.inacs.org For instance, the synthesis of a fluorinated acs.org-prismane derivative has been achieved through a one-pot photoisomerization involving a [6+6] intramolecular cycloaddition of a specifically designed precursor molecule, octafluoro[2.2]paracyclophane. researchgate.netnih.gov This highlights the utility of photochemical methods in overcoming the symmetry restrictions encountered in thermal reactions and accessing highly strained structures like this compound.
Intermediates in Valence Isomerization (e.g., Benzvalene (B14751766), Dewar Benzene)
The photochemical isomerization of benzene and its derivatives can proceed through various high-energy valence isomers, including benzvalene and Dewar benzene, which can act as intermediates in the formation or rearrangement of this compound. researchgate.netresearchgate.netwikidata.orgwikipedia.orgresearchgate.netchemrxiv.orgacs.orghhrc.ac.inbohrium.comchemistrydocs.com
Dewar benzene (bicyclo[2.2.0]hexa-2,5-diene) is another valence isomer of benzene with considerable strain energy. wikipedia.org It can revert to benzene thermally, a process that is relatively slow due to orbital symmetry considerations. wikipedia.org Photochemical irradiation of benzene can lead to the formation of Dewar benzene. hhrc.ac.in Dewar benzene can then be converted into this compound, either through a concerted pathway or via a biradical intermediate. chemistrydocs.com
Benzvalene (tricyclo[3.1.0.0²,⁶]hex-3-ene) is yet another strained valence isomer of benzene. wikipedia.org It can be synthesized and is known to be quite unstable, even explosive, due to its steric strain. wikipedia.org Benzvalene can also be involved as an intermediate in photochemical rearrangements of benzene derivatives, potentially leading to or from this compound. hhrc.ac.in Rearrangement mechanisms involving 1,2-alkyl shifts in substituted benzenes under photochemical conditions have been shown to proceed via both benzvalene and this compound intermediates. hhrc.ac.inuou.ac.invmou.ac.in
These intermediates, Benzvalene and Dewar Benzene, are crucial in understanding the complex network of photochemical interconversions among the C₆H₆ valence isomers.
Biradical Intermediates in Photolysis
The synthesis of this compound often involves the photolysis of a precursor molecule, such as the azo compound generated from benzvalene and 4-phenyltriazolidone. wikipedia.orgchemeurope.comwordpress.com This photochemical step is crucial and is understood to proceed through the generation of biradical intermediates. wikipedia.orgwordpress.com
In the synthesis reported by Katz and Acton, the photolysis of the azo compound leads to the extrusion of nitrogen gas and the formation of a biradical species. wikipedia.orgchemeurope.comwordpress.com This biradical intermediate subsequently undergoes ring closure to form the strained this compound structure. wikipedia.orgwordpress.com The involvement of biradicals in photochemical reactions is a common theme in organic chemistry, particularly in reactions involving the cleavage of sigma or pi bonds upon light absorption. gcwk.ac.inbeilstein-journals.org The non-concerted nature of reactions proceeding through biradical intermediates can lead to less stereospecific product formation compared to concerted pericyclic reactions. gcwk.ac.in
The formation of this compound and Dewar benzene from the irradiation of substituted benzenes is also believed to involve biradical intermediates. gcwk.ac.in The specific intermediates formed and the reaction pathways can depend on factors such as the electronic state excited (S1 or S2) and the wavelength of light used. gcwk.ac.in For instance, irradiation of liquid benzene at 254 nm is thought to involve a 1,3-biradical intermediate leading to products like benzvalene and fulvene, while Dewar benzene formation can occur via the S2 state upon shorter wavelength irradiation. gcwk.ac.inhhrc.ac.in Dewar benzene can then be converted to this compound, potentially through a biradical pathway or a concerted reaction. gcwk.ac.in
Substitution Effects on Reaction Mechanisms
The presence of substituents on the this compound core can significantly influence its stability and reactivity, including its isomerization pathways and reaction mechanisms. wikipedia.orgchemeurope.comacs.org Substituted prismanes often exhibit higher thermal stability compared to the parent compound. wikipedia.orgchemeurope.com This increased stability is likely due to steric hindrance effects introduced by the substituents, which impede the decomposition pathway. wikipedia.orgchemeurope.com
For example, hexamethylthis compound, where all six hydrogen atoms are replaced by methyl groups, is considerably more stable than this compound and was synthesized earlier through rearrangement reactions. wikipedia.orgchemeurope.comwordpress.com The bulkier methyl groups may sterically hinder the bond-breaking or rearrangement processes that lead to less strained isomers like benzene.
Computational studies on substituted prismanes and related cage hydrocarbons have explored the impact of substituents on mechanical properties and potential reaction pathways. acs.org While some studies focus on physical properties like auxetic behavior, the underlying principles of how substituents alter electron distribution, bond strengths, and steric interactions are directly relevant to understanding their effects on chemical reactivity and isomerization mechanisms. acs.org
Substitution can also influence the preference for different reaction pathways, potentially favoring or disfavoring biradical mechanisms versus concerted pathways in photochemical or thermal transformations. The electronic nature of substituents (electron-donating or electron-withdrawing) can alter the energy levels of excited states and transition states, thereby affecting the feasibility and rate of reactions proceeding through different intermediates.
Further research, including detailed computational studies and experimental investigations of the reaction kinetics and product distributions of various substituted prismanes under different conditions, is essential for a comprehensive understanding of substitution effects on their complex reaction mechanisms and valence isomerization dynamics.
Synthesis and Reactivity of Prismane Derivatives and Analogues
Substituted Hydrocarbon Prismanes
The introduction of substituents onto the prismane core can modulate its stability and reactivity. Various substituted hydrocarbon prismanes have been synthesized, including alkylated, halogenated, and nitro-substituted derivatives.
Alkyl-Substituted Prismanes (e.g., Hexamethylthis compound)
Alkyl substitution can enhance the stability of the this compound framework. Hexamethylthis compound, where all six hydrogen atoms of this compound are replaced by methyl groups, is a notable example. Hexamethylthis compound was synthesized by rearrangement reactions in 1966, predating the synthesis of the parent this compound itself. wikipedia.orgchemeurope.comwordpress.comoxfordreference.com This substituted derivative exhibits higher stability compared to the parent this compound. wikipedia.orgchemeurope.comwordpress.com Research has also explored the properties and reactivity of hexamethylthis compound, including studies on hydrogen atom abstraction. globalauthorid.com
Halogenated Prismanes (e.g., Fluorinated Prismanes)
Halogen substitution, particularly with fluorine, has been investigated as a strategy to influence the stability and synthesis of prismanes. Fluorinated prismanes, such as octafluoro- wordpress.com-prismane, have been targeted for synthesis. The synthesis of octafluoro- wordpress.com-prismane has been explored via the photoisomerization of octafluoro[2.2]paracyclophane. nih.govresearchgate.netmdpi.commdpi.com The presence of electron-withdrawing fluorine groups is expected to increase the reactivity of the starting material's benzene (B151609) rings and enhance the stability of the resulting this compound structure. nih.govresearchgate.netmdpi.com Perfluorocubane (perfluoro- researchgate.net-prismane) is another example of a stable fluorinated this compound derivative that exists as a stable crystal. nih.gov Fluorine substitution has been shown to impact the mechanical properties of silicon-based prismanes, even leading to a reversal of the auxetic effect observed in their carbon counterparts. acs.org
Nitro- and Nitroester-Substituted Prismanes
The incorporation of nitro and nitroester groups into strained cage hydrocarbons like this compound has been of interest, particularly in the context of high-energy density materials. Computational studies have investigated the properties of nitroester this compound derivatives, suggesting that the nitroester group can enhance detonation properties and power index. researchgate.netresearchgate.net For instance, 1,2,3,4-tetranitroesterthis compound has shown promising predicted detonation properties. researchgate.net While the synthesis of nitro-substituted prismanes is challenging, related structures like nitrocubanes (nitro- researchgate.net-prismanes) have been synthesized through photochemical methodologies involving the introduction of chloro-carbonyl groups as precursors to nitro groups. researchgate.net The introduction of nitro groups can increase the reactivity of C-C bonds in cage molecules, although per-substituted cages are not always the most activated. researchgate.net
Higher [n]-Prismanes (n > 6)
Beyond the parent wordpress.com-prismane, the synthesis and characterization of higher [n]-prismanes, where 'n' represents the number of carbon atoms in the polygonal bases, have been pursued.
Experimental Synthesis and Characterization of Tri-, Tetra-, and Penta-Prismane
The successful synthesis of lower [n]-prismanes paved the way for exploring the possibility of higher analogues. Trithis compound ( wikipedia.org-prismane), tetrathis compound ( researchgate.net-prismane, also known as cubane), and pentathis compound ( chemeurope.com-prismane) have been experimentally synthesized and characterized. nih.govmdpi.comdtic.milias.ac.in
Trithis compound ( wikipedia.org-Prismane): The synthesis of wikipedia.org-prismane was first reported in 1973 and its structure was determined by single-crystal X-ray diffraction in 1987. nih.govmdpi.com
Tetrathis compound ( researchgate.net-Prismane or Cubane): Cubane (B1203433) was synthesized in 1964, and its structure was also determined by single-crystal X-ray diffraction in the same year. nih.govmdpi.com Cubane is known for its considerable chemical and thermal stability compared to other highly strained hydrocarbons, making it a subject of interest for various applications, including potential use in high-energy materials. nih.govresearchgate.net
Pentathis compound ( chemeurope.com-Prismane): The synthesis of pentathis compound was first reported in 1981 nih.govmdpi.comlookchem.comsynarchive.com, with further detailed synthetic procedures published later lookchem.comresearchgate.net.
Theoretical Predictions for Hexa- and Higher Prismanes
Theoretical studies have played a crucial role in understanding the properties and potential existence of hexathis compound ( umich.edu-prismane) and even higher prismanes. Computational methods, such as density functional theory (DFT) and Møller–Plesset perturbation theory (MP2), are employed to predict their structural parameters, energies, and stabilities ias.ac.inresearchgate.netscispace.com.
While trithis compound, cubane, and pentathis compound have been experimentally realized, the synthesis of hexathis compound and beyond remains a significant challenge wikipedia.orgworldscientific.com. Theoretical calculations indicate that as the number of layers (n) in [n]-prismanes increases, the highly symmetric regular-prism geometry may become less stable, leading to distortions into lower-symmetry forms wikipedia.org. For instance, computational studies suggest that starting with nih.gov-prismane, the regular-prism structure is not the most stable geometry wikipedia.org.
Despite the challenges, theoretical investigations provide insights into the potential stability of higher prismanes. For example, studies on hexathis compound (C₁₂H₁₂) and octathis compound (C₁₆H₁₆) using DFT and nonorthogonal tight-binding models have explored their thermal stability and potential energy surfaces, determining energy barriers for isomerization and decay researchgate.net. These studies suggest that hexathis compound and octathis compound possess notable kinetic stability, indicating their potential for applications in various fields if synthesized researchgate.net.
Theoretical work also extends to "polyprismanes," which can be viewed as a type of carbon nanotube constructed from fused cyclobutane (B1203170) rings ntbm.inforesearchgate.netarxiv.org. Computational studies on these extended systems, such as [n,4]- and [n,5]-prismanes, suggest that their thermodynamic stability increases with their effective length (number of layers, n) researchgate.netscispace.com.
Heteroatom Analogues of this compound
The replacement of carbon atoms in the this compound framework with heteroatoms has been explored to potentially alter their stability, electronic properties, and reactivity researchgate.netarxiv.org. This area of research focuses on creating novel cage structures with unique characteristics.
Silicon Prismanes (e.g., Sila-wikidata.org-prismane, Sila-biwikidata.orgthis compound)
Silicon analogues of prismanes, known as silaprismanes or polysilaprismanes, have been investigated computationally and, in some elementary cases, experimentally ntbm.infoworldscientific.comarxiv.orgmdpi.com. These structures are based on silicon rings and can be considered as a type of silicon nanotube ntbm.infoarxiv.org.
Elementary silaprismanes, such as ntbm.infoarxiv.orgsilathis compound (Si₆H₆), researchgate.netarxiv.orgsilathis compound (Si₈H₈), wikipedia.orgarxiv.orgsilathis compound (Si₁₀H₁₀), umich.eduarxiv.orgsilathis compound (Si₁₂H₁₂), nih.govarxiv.orgsilathis compound (Si₁₄H₁₄), and wikidata.orgarxiv.orgsilathis compound (Si₁₆H₁₆), have been studied computationally ntbm.info. Theoretical results suggest that silicon prismanes can be more stable than their carbon counterparts researchgate.networldscientific.comlettersonmaterials.com. The most thermodynamically stable elementary silicon this compound studied computationally was found to be wikipedia.orgarxiv.orgThis compound (Si₁₀H₁₀) ntbm.info.
Studies on silabiprismanes, formed by three silicon rings, indicate higher stability compared to their carbon analogues, with lifetimes at room temperature reaching hundreds of seconds lettersonmaterials.com. However, their applicability may be restricted to lower temperatures for unsubstituted forms lettersonmaterials.com.
Stabilization Effects of Silicon Substitution
Theoretical studies using methods like MP2 perturbation theory have shown that substituting carbon atoms with silicon in the umich.edu-prismane structure can lead to increased stability relative to the corresponding isolated ring structures ias.ac.inias.ac.in. A similar stabilizing trend has been observed for germanium substitution ias.ac.inias.ac.in.
The enhanced stability of silicon-substituted prismanes is attributed to factors such as the favorable sp³ bonding environment for silicon and a reduction in ring strain energy due to fewer cyclobutane rings being formed upon substitution ias.ac.in. Natural bond orbital analysis of silicon-substituted benzene dimers forming umich.edu-prismane-like structures revealed higher p character in the Si-Si bonds formed between layers compared to planar Si-Si bonds ias.ac.in. Silicon's lower sensitivity to angular strain compared to carbon also contributes to the reduced auxetic effect in silicon-based prismanes acs.org.
Polynitrogen this compound Isomers (e.g., N6(D3h))
Polynitrogen compounds, including isomers with this compound-like structures, have been explored computationally as potential high-energy density materials. The N₆(D₃h) isomer, a nitrogen analogue of trithis compound, has been studied theoretically.
Computational studies suggest that the prismatic N₆(D₃h) isomer could possess high kinetic stability with a significant dissociation barrier to N₂ researchgate.netresearchgate.net. If synthesized, it is predicted to be stable enough for storage at ambient conditions and would release a large amount of energy upon decomposition without forming harmful substances researchgate.net. The D₃h point group symmetry is associated with this compound structures, including N₆(D₃h) jacobs-university.deconstructor.university.
Transition Metal this compound Clusters (e.g., Iron Arsenic this compound Clusters)
The concept of this compound-like structures extends to inorganic clusters containing transition metals. While the search results did not provide specific details on "Iron Arsenic this compound Clusters" with a direct this compound cage structure of metal and arsenic atoms, studies have investigated transition metal clusters with geometries that can be related to polyhedral frameworks.
Research has been conducted on iron-sulfur this compound clusters, examining their stability and reactivity umich.edu. These clusters, such as Fe₆S₆Cl₆³⁻ (containing the Fe₆S₆³⁺ this compound unit), have been studied computationally, including mono- and di-capped variations umich.edu. These iron-sulfur clusters serve as models for active centers in biological systems like nitrogenase umich.edu. The sulfur lone pairs in the uncapped this compound cluster are responsible for binding capping fragments umich.edu.
More broadly, transition metal clusters, often with oxide or chalcogenide bridges, form polyhedral assemblies that are relevant in various fields, including catalysis and materials science austinpublishinggroup.comrsc.org. While not always having the exact this compound cage geometry of the core atoms, the concept of a caged or cluster structure is analogous.
Metal-Decorated this compound Complexes
This compound molecules can interact with metal ions, forming metal-decorated complexes. These complexes have been investigated computationally for potential applications, such as selective gas adsorption.
Computational studies have shown that this compound can bind to metal ions like Li⁺, K⁺, Mg²⁺, and Ca²⁺ with favorable binding energies nih.govnih.govacs.org. The metal ions typically bind to the rectangular faces of the this compound molecule nih.govnih.govacs.org. The strength of binding varies depending on the metal ion, with Mg²⁺ exhibiting a more positive molecular electrostatic potential, suggesting stronger interaction with gas molecules nih.gov.
These metal-decorated this compound complexes have been explored for their capacity to adsorb gases like CO₂, N₂, and CH₄ nih.govnih.gov. This compound decorated with Ca²⁺ has shown superior selectivity and adsorption capacity for CO₂ compared to N₂ and CH₄ nih.govnih.gov. For example, this compound–Ca²⁺ can strongly bind with six CO₂ molecules nih.gov. Beryllium-decorated carbon and silicon prismanes have also been studied computationally as selective CO₂ adsorbents, showing strong binding energies worldscientific.comworldscientific.com. Silicon prismanes decorated with metal ions were found to have even higher adsorption energies for CO₂ compared to carbon prismanes worldscientific.comworldscientific.com.
These studies suggest that metal-decorated this compound complexes, particularly those with certain metal ions, hold promise as selective adsorbents for applications like CO₂ capture from flue gas mixtures nih.govnih.govworldscientific.com.
Spectroscopic Characterization Techniques for Prismane Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule indianastate.edunih.gov. For prismane, ¹H and ¹³C NMR spectroscopy are essential for confirming the proposed prismatic structure, which features equivalent carbon and hydrogen atoms due to the molecule's high symmetry (D₃h point group) nist.gov.
In the ¹H NMR spectrum of this compound, a single signal is expected, reflecting the equivalence of all six hydrogen atoms. Similarly, the ¹³C NMR spectrum should exhibit a single signal, corresponding to the six equivalent carbon atoms. The chemical shift values provide information about the electronic environment of these nuclei, which is influenced by the strained cyclic structure.
For substituted prismanes, NMR becomes even more critical, as it allows for the differentiation of non-equivalent nuclei and the determination of substituent positions. For example, in the characterization of octafluoro- nih.gov-prismane, ¹⁹F and ¹³C NMR spectroscopy were used to confirm the formation of the product and analyze the chemical shifts of the fluorinated carbon atoms, which are influenced by the highly strained structure mdpi.com. The ¹³C NMR spectrum of octafluoro- nih.gov-prismane showed a signal for the fluorinated carbons at 103.78 ppm mdpi.com.
NMR spectroscopy is often used to monitor the progress of reactions involving this compound derivatives. For instance, the photoisomerisation of octafluoro[2.2]paracyclophane to octafluoro- nih.gov-prismane was monitored using NMR spectroscopy, observing the disappearance of starting material signals and the appearance of product signals mdpi.commdpi.com.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight and fragmentation pattern of a compound, providing valuable information about its elemental composition and structural subunits rsc.org. For this compound (C₆H₆), mass spectrometry can confirm the molecular formula by detecting the molecular ion peak at m/z 78.
The fragmentation pattern in the mass spectrum can offer further structural insights. Due to its inherent strain, this compound is known to be less stable than benzene (B151609) and can undergo rearrangement or fragmentation under electron ionization conditions. Analyzing the fragments can help support the proposed structure and understand its decomposition pathways.
Mass spectrometry, often coupled with gas chromatography (GC-MS), has been employed in the characterization of prismanes, including substituted derivatives like octafluoro- nih.gov-prismane mdpi.com. GC-MS analysis can confirm the presence of the target compound in a reaction mixture and provide its mass spectrum for identification.
X-ray Diffraction Analysis for Structural Elucidation
Despite these challenges, X-ray diffraction has been successfully used to determine the structures of some this compound derivatives. For example, the structures of chemeurope.com- and researchgate.net-prismane skeletons were determined via single-crystal X-ray diffraction nih.gov. While the original this compound molecule itself poses difficulties for single-crystal preparation, studies on related "this compound" proteins have utilized X-ray crystallography to resolve their structures, although these proteins were later found to contain different iron-sulfur clusters rather than a true this compound core researchgate.netresearchgate.netnih.goviucr.org.
Advanced Research Directions and Potential Applications of Prismane
Prismane-Based High Energy Density Materials (HEDMs)
The substantial strain energy stored within the this compound cage structure contributes to its potential as a building block for High Energy Density Materials (HEDMs). Theoretical studies aim to understand and predict the detonation performance of this compound derivatives.
Theoretical Prediction of Detonation Performance (Velocity and Pressure)
Theoretical calculations, often employing methods like Density Functional Theory (DFT), are crucial for predicting the detonation properties of potential this compound-based HEDMs before experimental synthesis. The Kamlet-Jacobs equations are frequently used to calculate detonation velocities and pressures based on molecular density and heat of detonation. researchgate.netresearchgate.netrsc.org Studies have investigated various substituted prismanes to assess their potential as energetic materials. For instance, theoretical investigations on difluoroaminothis compound derivatives have shown that the introduction of difluoroamino groups can increase density and heats of formation, leading to improved detonation performance. scielo.brscielo.br Specifically, hexadifluoroaminothis compound has been predicted to exhibit detonation velocities exceeding 11.0 km/s and detonation pressures over 60.0 GPa, surpassing benchmark explosives like RDX and CL-20 when the number of substituent groups is more than three. scielo.brscielo.br Similarly, studies on polydinitroaminoprismanes have also shown promising detonation properties, with some derivatives exhibiting detonation velocities up to 9.56 km/s and detonation pressures of 41.88 GPa, exceeding those of HMX. researchgate.netrsc.org
Molecular Design of Energetic this compound Derivatives
The molecular design of energetic this compound derivatives involves strategically introducing explosophoric groups onto the this compound core to enhance their energy content and performance.
Impact of Nitro and Nitroester Substituents on Energetic Properties
The introduction of nitro (-NO₂) and nitroester (-ONO₂) groups is a common strategy in the design of energetic materials. nsf.govresearchgate.net These groups are known to increase the energy content of molecules. Computational studies on nitro-substituted prismanes indicate that while nitro substitution increases the activation of C-C bonds in the cage, the interior C-C bonds are generally expected to break first to initiate explosive decomposition, rather than the C-NO₂ bonds, which can be strengthened in substituted cage hydrocarbons. researchgate.netnsf.gov In contrast, for hypothetical nitroester substituted prismanes, the strengthening of the exterior C-ONO₂ bond can weaken the O-NO₂ bond more significantly than the interior C-C bonds. nsf.gov Research on nitroester substitution derivatives of this compound has shown that the nitroester group is beneficial for enhancing molecular detonation properties and power index. researchgate.netresearchgate.net For example, 1,2,3,4-tetranitroesterthis compound has demonstrated excellent predicted detonation properties. researchgate.netresearchgate.net
Relationship Between Strain Energy and Explosive Decomposition
This compound possesses a high strain energy (606.9 kJ/mol), which contributes to its inherent instability and explosive nature. nsf.govwikiwand.com The strain in cage molecules like this compound focuses the carbon 2p contribution to the interior C-C cage bonds, leading to their weakening. nsf.gov This weakening of interior C-C bonds makes them susceptible to cleavage, initiating explosive decomposition. nsf.govnih.gov While strain energy is a significant factor, the kinetic stability and available decomposition pathways also play a crucial role in determining whether a strained molecule is explosive. stackexchange.com
This compound-Based Materials for Gas Adsorption
Beyond energetic materials, this compound derivatives are being explored for applications in gas adsorption, particularly for selective CO₂ capture.
Design of Metal-Ion-Decorated Prismanes for Selective CO₂ Adsorption
Computational studies have investigated the potential of metal-ion-decorated this compound molecules for selective adsorption of CO₂ from flue gas mixtures. acs.orgworldscientific.comnih.govacs.orgnih.govresearchgate.net Decorating this compound with metal ions such as Li⁺, K⁺, Mg²⁺, and Ca²⁺ can enhance its affinity for CO₂. acs.orgworldscientific.comnih.govnih.govresearchgate.net Theoretical calculations show that these metal ions can bind to the this compound molecule with favorable binding energies. acs.orgnih.govnih.gov The rectangular face of this compound has been found to bind more strongly with metal ions compared to its triangular face. acs.orgnih.govnih.gov
Studies have demonstrated that metal-ion-bound this compound complexes exhibit selective adsorption capacity for CO₂ over other flue gas components like N₂ and CH₄. acs.orgworldscientific.comnih.govnih.govresearchgate.net For instance, the Ca²⁺-bound this compound complex has shown superior CO₂ selectivity and adsorption capacity. acs.orgnih.govnih.govresearchgate.net this compound-Ca²⁺ can bind with multiple CO₂ molecules strongly, with a calculated gravimetric density for adsorbed CO₂ of 69.1 wt %. acs.orgnih.govnih.govresearchgate.net While Mg²⁺ interacts strongly with this compound, the gas adsorption capacity can be lower compared to the Ca²⁺ complex. acs.orgnih.gov The feasibility of gas adsorption at ambient temperature has been indicated by calculated electronic and free energies. nih.gov The ability of these complexes to adsorb and desorb gases suggests their potential for recyclable gas storage materials. acs.orgnih.gov Beryllium-decorated prismanes have also been considered promising adsorbents for CO₂ with good selectivity and high adsorption energy. worldscientific.comresearchgate.net
Data on the adsorption capacities and binding energies of different metal-ion-decorated prismanes for various gases are summarized in the table below based on computational studies:
| Metal Ion | Adsorbed Gas | Number of Adsorbed Molecules | Average Binding Energy (kcal/mole) | Average Free Energy (kcal/mol) | Gravimetric Density (wt %) |
| Ca²⁺ | CO₂ | 6 | -18.1 acs.orgnih.govnih.govresearchgate.net | ~-8.7 nih.gov | 69.1 acs.orgnih.govnih.govresearchgate.net |
| Ca²⁺ | N₂ | 6 | -12.6 acs.orgnih.govnih.govresearchgate.net | ||
| Ca²⁺ | CH₄ | 5 | -13.4 acs.orgnih.govnih.govresearchgate.net | ||
| Li⁺ | CO₂ | 3 | ~-3.6 nih.gov | ||
| K⁺ | CO₂ | 1 | |||
| Mg²⁺ | CO₂ | 4 | -19.4 (for Mg²⁺-bound this compound c) nih.gov |
Note: Binding and free energies can vary depending on the specific computational method and basis set used in the studies.
Computational Assessment of Adsorption Capacity and Selectivity
Computational studies have explored the potential of this compound and its derivatives for selective gas adsorption, particularly for applications like carbon dioxide capture from flue gas mixtures. Metal-ion-decorated this compound molecules have shown promise in this regard. For instance, computational studies investigating Li⁺, K⁺, Mg²⁺, and Ca²⁺ ion-decorated prismanes revealed favorable binding energies with these metal ions, with the rectangular face of this compound showing stronger binding compared to its triangular face. acs.orgnih.gov
Further computational assessments examined the adsorption capacity of these metal-ion-bound this compound complexes for flue gas components such as CO₂, N₂, and CH₄. acs.orgnih.gov The Ca²⁺-bound this compound complex demonstrated superior CO₂ selectivity and adsorption capacity. acs.orgnih.gov Specifically, this compound–Ca²⁺ was found to bind strongly with six CO₂ molecules, exhibiting an average binding energy of -18.1 kcal/mole, which is significantly stronger than its binding with six N₂ molecules (-12.6 kcal/mole) or five CH₄ molecules (-13.4 kcal/mole). acs.orgnih.gov The calculated gravimetric density for the CO₂-adsorbed this compound–Ca²⁺ complex was found to be 69.1 wt %. acs.orgnih.gov
Other metal-decorated prismanes also showed promising CO₂ adsorption capacities in computational studies. Mg²⁺-bound this compound was calculated to adsorb four CO₂ molecules with a favorable binding free energy of -19.4 kcal/mol, while Li⁺-bound this compound could adsorb three CO₂ molecules with a binding free energy of approximately -3.6 kcal/mol. acs.org K⁺-bound this compound, however, showed adsorption of only one CO₂ molecule. acs.org These computational findings suggest that metal-ion-decorated prismanes, particularly the Ca²⁺ complex, are potential candidates for cost-effective CO₂ capture from flue gas mixtures due to their selective adsorption capabilities. acs.orgnih.gov Similar studies on silicon prismanes also indicated promising selectivity towards CO₂ with potentially higher adsorption energies when decorated with beryllium ions. researchgate.net
Here is a summary of computationally assessed CO₂ adsorption capacities for metal-ion-decorated prismanes:
| Metal Ion Decorating this compound | Calculated CO₂ Molecules Adsorbed | Average Binding Energy (kcal/mole) | Gravimetric Density (wt %) |
| Ca²⁺ | 6 | -18.1 | 69.1 |
| Mg²⁺ | 4 | -19.4 | - |
| Li⁺ | 3 | -3.6 | - |
| K⁺ | 1 | - | - |
Emerging Research Avenues and Computational Discovery
The unique structural characteristics and high strain of this compound are driving research into emerging areas, leveraging computational methods for the discovery and design of new materials.
Exploration of this compound Polymers and Extended 3D Structures
Research is exploring the potential of forming polymers and extended three-dimensional structures utilizing the this compound cage as a building block. While the synthesis of higher prismanes like acs.org-prismane remains challenging, theoretical calculations have examined the properties of this compound polymers and silicon prismanes. mdpi.com The concept of "polyprismanes" has been investigated, with representatives like nih.govntbm.infoThis compound (Ladenburg's this compound), nih.govnih.govThis compound (cubane), and nih.govacs.orgThis compound having been obtained. ntbm.info Attempts to synthesize larger [2,m]prismanes have faced difficulties. ntbm.info
Polyprismanes are considered promising compounds with potential applications as functional nanowires with controllable electronic characteristics and as components in computational logic elements. ntbm.info The incorporation of metastable carbon-nitrogen structures within higher polyprismanes could potentially stabilize them, leading to efficient high-energy materials. ntbm.info Another suggested application involves the use of polyprismanes as tips for atomic-force microscopes due to the absence of free covalent bonds, making them insensitive to contaminants and potentially allowing for atomic resolutions. ntbm.info A novel carbon allotrope based on prismanes and graphene sheets, termed "prismaned graphene," has also been suggested, where prismanes connect layers of graphene. ntbm.info
Theoretical studies have also investigated the thermal stability of carbon [n,5]prismanes, indicating that their stability is sufficient for existence at liquid-nitrogen temperatures, although increasing effective length can decrease their lifetime due to isomerization. ntbm.info
Integration of High-Throughput Computation and Machine Learning for Material Design
High-throughput computation and machine learning are increasingly being integrated to accelerate the discovery and design of new materials, including energetic materials and other functional compounds based on structures like this compound. This approach involves generating large datasets through automated calculations and then using machine learning models to predict properties and identify promising candidates. arxiv.org
This combined strategy has been applied to the discovery of high-energy and stable this compound derivatives. acs.orgresearchgate.net By employing machine learning, researchers can screen a vast number of potential molecular candidates based on structural descriptors and predicted properties like heat of explosion and stability. acs.orgresearchgate.net This allows for the identification of molecules with desired characteristics, potentially overcoming the long-standing challenge of balancing performance and stability in high energy density materials. researchgate.net This methodology has been successfully used to find new energetic compounds and identify factors determining their properties. researchgate.net
The integration of high-throughput computation and machine learning allows for a more efficient exploration of the vast chemical space, enabling the prediction of material properties directly from chemical structures, even without explicit crystal structure information or extensive quantum mechanical calculations. acs.org
Future Prospects in Synthetic Organic Chemistry of Highly Strained Molecules
This compound belongs to the class of highly strained molecules that continue to be of interest in synthetic organic chemistry. The synthesis of such strained systems often presents significant challenges but can lead to molecules with unusual properties and potential applications. nih.govnih.gov The successful synthesis of ntbm.info-, nih.gov-, and acs.org-prismanes has been reported, and ongoing research aims to synthesize higher prismanes and their derivatives. nih.gov
The study of strained molecules like this compound contributes to the development of new synthetic methodologies and a deeper understanding of bonding and reactivity under strain. nih.govresearchgate.net The high strain energy stored within the this compound cage can potentially be released, making substituted prismanes candidates for high-energy materials. nih.govresearchgate.net Computational studies have explored the energetic properties of nitro-substituted prismanes, indicating that certain derivatives could possess excellent detonation properties. researchgate.net
The challenges in synthesizing and isolating highly strained molecules highlight the need for innovative synthetic strategies, often guided by computational predictions. nih.gov Future prospects in this area involve developing methods for the controlled synthesis of more complex this compound-based structures and exploring their incorporation into novel materials with tailored functionalities. The knowledge gained from studying the synthesis and properties of this compound and other strained molecules contributes to the broader field of synthetic organic chemistry, enabling the construction of complex molecular architectures.
Q & A
Basic: What are the key structural and thermodynamic properties of Prismane that distinguish it from benzene?
This compound (C₆H₆) is a benzene isomer with a hexagonal prismatic geometry, resulting in significant bond angle strain (60° vs. 120° in benzene) and high ring tension comparable to cyclopropane . This strain lowers its thermodynamic stability (ΔHf = +567.7 kJ/mol vs. benzene’s +82.9 kJ/mol) and makes it highly reactive, even explosive . Methodologically, stability assessments require calorimetry, computational enthalpy calculations (e.g., DFT), and comparative analysis of bond dissociation energies .
Advanced: How can computational modeling resolve contradictions in experimental data on this compound’s electronic properties?
Density Functional Theory (DFT) and Hartree-Fock methods are critical for reconciling discrepancies between experimental observations (e.g., UV/Vis spectra) and theoretical predictions. For example, DFT studies of this compound-based single-electron transistors (SETs) reveal substituent-dependent charge distributions: C₁₂H₁₂ exhibits larger Coulomb diamond regions than fluorinated analogs (C₁₂F₁₂), suggesting fluorine’s electron-withdrawing effects alter transport properties . Researchers should cross-validate computational results with spectroscopic data (e.g., EXAFS for bond distances) and experimental kinetics (e.g., photolysis yields) .
Basic: What historical synthesis methods have been used to produce this compound, and what are their limitations?
Early syntheses relied on photolysis of sterically hindered Dewar benzenes, producing this compound derivatives in <10% yield due to competing side reactions . For example, Katz’s 1973 method involved photolyzing benzvalene with N-phenyltriazolindione, yielding 2% this compound after multiple steps . Key limitations include low efficiency, sensitivity to reaction conditions, and challenges in isolating pure products. Modern approaches use preparative gas chromatography and steric stabilization (e.g., hexamethyl substitution) to improve yields to ~15% .
Advanced: How does fluorination impact the synthesis and stability of [6]-Prismane derivatives?
Fluorination introduces kinetic stabilization by reducing electron density and steric hindrance. A 2024 photoisomerization method synthesized octafluoro-[6]-Prismane via UV irradiation of octafluoro[2.2]paracyclophane in a CH₃CN/H₂O/DMSO solvent system. DMSO enhances solubility and stabilizes intermediates, but the product remains unstable in alcohols, necessitating in-situ characterization via GC-MS and NMR . Computational screening (MM, MOPAC) is recommended to optimize fluorinated precursor design and solvent ratios .
Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?
- EPR : Identifies [6Fe-6S] cluster environments in biological analogs (e.g., Desulfovibrio proteins) and radical intermediates during photolysis .
- EXAFS : Validates bond distances and coordination numbers in synthetic models like [Fe₆S₆Cl₆]³⁺, with fitting parameters constrained to crystallographic data .
- UV/Vis and IR : Track reaction progress (e.g., photoisomerization of precursors) and confirm product purity .
Advanced: What strategies address low yields in this compound synthesis via photolysis?
- Precursor Design : Bulky substituents (e.g., t-Bu, CF₃) reduce side reactions by sterically protecting intermediates .
- Solvent Optimization : Polar aprotic solvents like DMSO stabilize transition states and improve photon absorption efficiency .
- Reaction Monitoring : Real-time FTIR and GC-MS detect intermediate species, enabling rapid adjustment of light intensity and wavelength .
Basic: How does this compound’s reactivity compare to other strained hydrocarbons?
This compound’s strain energy (~130 kcal/mol) exceeds that of cubane (~140 kcal/mol) but is comparable to norbornene. Its reactivity is marked by rapid ring-opening under thermal or mechanical stress, forming benzene via symmetry-forbidden [3,3]-sigmatropic shifts. Methodologically, kinetic studies (e.g., Arrhenius plots) and Woodward-Hoffmann analysis explain its instability relative to less-strained isomers .
Advanced: How can DFT-guided molecular design improve this compound’s stability for material science applications?
Substituent effects can be computationally screened:
- Silicon/Germanium Substitution : MM2 calculations show Si/Ge atoms at bridgehead positions reduce strain, increasing stability by 20–30% vs. carbon analogs .
- Electron-Withdrawing Groups : Fluorine or nitro groups lower HOMO-LUMO gaps, enhancing suitability for high-energy materials. For example, C₆H₆−n(NO₂)ₙ derivatives exhibit detonation velocities >9,000 m/s, validated via DFT-based explosive simulations .
Basic: What are the biological implications of this compound-like clusters in metalloproteins?
In Desulfovibrio vulgaris, a [6Fe-6S] this compound-cluster protein shows redox activity across four states, characterized by EPR and EXAFS. Overexpression studies (25-fold yield) reveal reversible S = 1/2 spin states, suggesting roles in electron transport or catalytic cycles. Researchers should combine genetic engineering (e.g., plasmid pSUP104) with spectroscopic validation to probe function .
Advanced: What unresolved challenges exist in synthesizing B-N analogs of this compound?
Theoretical studies predict B-N this compound’s stability (ΔHf = +185 kcal/mol vs. borazine), but synthesis remains elusive due to:
- Precursor Limitations : Diazidoborane (DAB) and tetra-azidodiborane (TADB) are promising precursors but require bulky protecting groups that hinder cage closure .
- Computational Guidance : Mapping potential energy surfaces (PES) via RHF/DFT identifies transition states for isomerization, yet experimental validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
